(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
Description
This compound is an acrylamide derivative featuring a benzo[d]thiazol core substituted with 4,7-dimethoxy groups, a 4-nitrophenyl moiety at the β-position of the acrylamide, and a pyridin-2-ylmethyl group as an N-substituent. The (E)-configuration of the acrylamide double bond is critical for its stereoelectronic properties, influencing interactions with biological targets.
Properties
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-32-19-11-12-20(33-2)23-22(19)26-24(34-23)27(15-17-5-3-4-14-25-17)21(29)13-8-16-6-9-18(10-7-16)28(30)31/h3-14H,15H2,1-2H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGWUIHKJSJIF-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C22H21N3O4S
- Molecular Weight : 423.49 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation and survival, particularly those related to histone deacetylases (HDACs). HDAC inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
- Antioxidant Activity : The presence of the benzo[d]thiazole moiety contributes to antioxidant properties, which may protect cells from oxidative stress and reduce inflammation.
- Receptor Modulation : It may modulate the activity of certain receptors involved in cellular signaling pathways, influencing processes such as cell growth and differentiation.
Biological Activity Overview
The compound exhibits a range of biological activities summarized in the following table:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation through HDAC inhibition. |
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Anti-inflammatory | May reduce inflammation markers in various cellular models. |
| Neuroprotective | Potentially protects neuronal cells from damage due to oxidative stress. |
Case Studies and Research Findings
-
Anticancer Activity
- A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction through caspase activation pathways.
- Antioxidant Properties
-
Neuroprotective Effects
- Research indicated that the compound could cross the blood-brain barrier, providing neuroprotective effects in models of neurodegenerative diseases by reducing oxidative damage and inflammation.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core : This is achieved through cyclization reactions involving 2-amino thiophenol derivatives.
- Coupling Reactions : The benzothiazole core is coupled with 4-nitrophenyl and pyridine derivatives using coupling reagents like EDCI under controlled conditions.
- Final Product Isolation : The final compound is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Compound A : (R,E)-N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(4-methylthiazol-2-yl)acrylamide
- Structural Differences: Replaces benzo[d]thiazol with an imidazo[4,5-b]pyridine core. Features a cyano group instead of a nitro group at the acrylamide β-position. Includes a 4-methylpiperazine-substituted phenyl ring.
- Functional Implications: The cyano group may reduce steric hindrance compared to nitro, enhancing solubility.
Compound B : N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide
- Structural Differences :
- Utilizes a thiazolyl nicotinamide backbone instead of benzo[d]thiazol acrylamide.
- Contains a 6-hydroxyl group on the pyridine ring.
- Lacks the nitro group, reducing electron-withdrawing effects critical for covalent binding.
Compound C : (E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide
- Structural Differences :
- Simpler acrylamide with two pyridyl groups and a 4-methoxyphenyl substituent.
- Absence of the benzo[d]thiazol ring.
- Functional Implications :
- Reduced lipophilicity may limit membrane permeability.
- Dual pyridyl groups could enhance metal chelation properties.
Pharmacological Activity Comparison
Cytotoxicity Profiles :
- The target compound’s nitro group and benzo[d]thiazol scaffold may enhance cytotoxicity compared to Compound B’s hydroxylated nicotinamide, as nitro groups are often associated with DNA damage via radical formation .
- Compound A’s imidazo[4,5-b]pyridine core has shown efficacy in kinase inhibition, suggesting the target compound’s benzo[d]thiazol could be optimized for similar targets with improved selectivity .
Antibacterial Activity :
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~480 g/mol | ~560 g/mol | ~360 g/mol | ~320 g/mol |
| LogP (Predicted) | 3.8 | 4.2 | 2.5 | 2.1 |
| Solubility (aq., µM) | <10 | <5 | ~50 | ~100 |
| Key Functional Group | 4-Nitrophenyl | Cyano | Hydroxyl | Methoxy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
